molecular formula C45H62N2O13 B15474379 3-Formylrifamycin SV O-heptyloxime CAS No. 41776-57-2

3-Formylrifamycin SV O-heptyloxime

Katalognummer: B15474379
CAS-Nummer: 41776-57-2
Molekulargewicht: 839.0 g/mol
InChI-Schlüssel: PYXLQYLMYICHHJ-IRECAYPYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Evolution of Rifamycin (B1679328) Research

The story of rifamycins (B7979662) began in 1957 with their discovery as natural metabolites of the bacterium Nocardia mediterranei (later reclassified as Amycolatopsis mediterranei). nih.gov These initial rifamycins were a complex mixture of related substances. A significant breakthrough occurred when researchers found that adding sodium diethylbarbiturate to the fermentation medium led to the predominant production of rifamycin B. Interestingly, rifamycin B itself was found to be practically inactive, but it could be converted to more potent forms. nih.gov This marked the beginning of extensive research into the chemical modification of the rifamycin structure. The early derivatization efforts were focused on enhancing the therapeutic properties of these natural products.

One of the first key derivatives to emerge from early chemical modifications was rifamycin SV. nih.gov It is produced through the oxidation of rifamycin B to rifamycin O, followed by hydrolysis to rifamycin S, and finally, reduction to rifamycin SV. google.com Rifamycin SV demonstrated good activity against Gram-positive bacteria and was used for parenteral and topical treatments. nih.gov Its favorable characteristics, including good tolerability and solubility, made it an important molecule. More importantly, rifamycin SV became a crucial precursor for the synthesis of a vast number of semi-synthetic rifamycin derivatives. nih.gov Its stable structure provided a reliable scaffold for further chemical modifications aimed at improving its antibacterial spectrum and pharmacokinetic properties.

A pivotal advancement in rifamycin chemistry was the creation of 3-formylrifamycin SV. nih.govgoogle.com This compound is a key intermediate, opening the door to a wide array of modifications at the 3-position of the rifamycin core. nih.govgoogle.com 3-Formylrifamycin SV can be synthesized from 3-aminomethyl-rifamycin SV derivatives through mild oxidation or by acidic hydrolysis of 3-aminomethyl-rifamycin S compounds. google.comgoogle.com The aldehyde group at the C-3 position is highly reactive and allows for the attachment of various side chains, leading to the synthesis of numerous derivatives, including hydrazones. nih.gov One of the most famous derivatives synthesized from 3-formylrifamycin SV is rifampicin (B610482), a cornerstone in the treatment of tuberculosis. nih.gov The development of 3-formylrifamycin SV was a critical step that significantly expanded the chemical diversity and therapeutic potential of the rifamycin class of antibiotics. nih.gov

Rationale for Derivatization of Rifamycin SV

The primary motivation for the continued derivatization of rifamycin SV is the emergence of antibiotic resistance. princeton.edunih.gov Bacteria have developed several mechanisms to counteract the effects of rifamycins, including modification of the drug target (the β-subunit of RNA polymerase), enzymatic inactivation of the antibiotic, and active efflux of the drug from the bacterial cell. princeton.edunih.govoup.com For instance, some bacteria produce enzymes like ADP-ribosyltransferases that modify and inactivate rifamycins. nih.govresearchgate.net This has led to decreased efficacy of established drugs like rifampicin, particularly in the treatment of tuberculosis and infections caused by multidrug-resistant strains. nih.govnih.govnih.gov Another challenge is the need for antibiotics with improved activity against a broader spectrum of bacteria, including Gram-negative pathogens and atypical mycobacteria.

The main goals of structural modification of the rifamycin SV scaffold are to overcome resistance mechanisms and improve pharmacological properties. nih.govrsc.org Key objectives include:

Enhanced activity against resistant strains: By modifying the rifamycin structure, researchers aim to create derivatives that can evade bacterial resistance mechanisms. nih.govnih.gov For example, modifications at the C3 and C25 positions have been explored to block enzymatic inactivation. researchgate.netresearchgate.net

Improved oral bioavailability: A major goal in early rifamycin research was to develop derivatives that could be effectively absorbed when taken orally. nih.gov

Broadened antibacterial spectrum: Modifications are intended to increase the activity of rifamycins against a wider range of bacteria, including those that are intrinsically resistant.

Optimized pharmacokinetic profile: This includes achieving more prolonged antibacterial levels in the blood and better tissue distribution. rsc.org

The chameleonic nature of rifamycins, their ability to change conformation in different environments, is crucial for their transport across bacterial cell membranes and interaction with their target. rsc.org Understanding and manipulating this property is a key aspect of designing more effective derivatives. rsc.org

Positioning of O-Heptyloxime Derivatives within Rifamycin Research

The development of O-substituted oximes of 3-Formylrifamycin SV, including the specific O-heptyloxime derivative, represents a targeted research effort to address the challenge of emerging antibiotic resistance. patentcut.com While the unsubstituted oxime of 3-Formylrifamycin SV and its simple O-methyl derivative demonstrated good antibacterial activity, they were found to be largely ineffective against bacterial strains that had developed resistance to mainstream rifamycins like rifampicin. patentcut.com

Research surprisingly revealed that substituting the hydrogen atom of the oxime group with a longer alkyl chain (containing at least two carbon atoms) could yield compounds capable of inhibiting the growth of rifampicin-resistant strains, particularly Staphylococcus aureus. patentcut.com This discovery positioned this class of derivatives as a potential solution to overcome existing resistance mechanisms.

Studies on a series of 3-Formylrifamycin SV O-n-alkyloximes, with alkyl chains ranging from one to twelve carbons (C1 to C12), provided key insights into their structure-activity relationship. nih.gov The research indicated that the length of the O-alkyl chain significantly influences the molecule's physicochemical properties, such as its surface activity. nih.gov

The key findings from this research are summarized below:

PropertyO-Alkyloxime Derivatives (C1-C3)O-Alkyloxime Derivatives (C4-C12)
Primary Inducing Region for Surface Orientation The hydrophobic ansa chain of the parent rifamycin molecule. nih.govThe hydrophobic substituent (alkyl chain) itself. nih.gov
General Efficacy Lower surface activity compared to the longer chain derivatives. nih.govHigher surface activity, with the C8 (octyl) chain identified as the most efficient surfactant in the series. nih.gov
Biological Implication Less effective against resistant strains. patentcut.comInvestigated for their potential to inhibit rifampicin-resistant bacteria and viral RNA-dependent DNA polymerases. patentcut.comnih.gov

The O-heptyloxime (C7) derivative falls squarely within the second group (C4-C12), which was identified as having the most promising biological activity against resistant organisms. patentcut.comnih.gov The research into these specific derivatives was driven by the need to create rifamycins that could bypass the resistance mechanisms that rendered earlier compounds ineffective. The rationale was that modifying the C-3 position with a sufficiently long and hydrophobic chain could alter the molecule's interaction with both the bacterial cell and the target enzyme, RNAP, thereby restoring inhibitory activity. patentcut.comnih.gov

Eigenschaften

CAS-Nummer

41776-57-2

Molekularformel

C45H62N2O13

Molekulargewicht

839.0 g/mol

IUPAC-Name

[(9E,19E,21E)-26-[(E)-heptoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C45H62N2O13/c1-11-12-13-14-15-20-58-46-22-30-35-40(53)33-32(39(30)52)34-42(28(7)38(33)51)60-45(9,43(34)54)57-21-19-31(56-10)25(4)41(59-29(8)48)27(6)37(50)26(5)36(49)23(2)17-16-18-24(3)44(55)47-35/h16-19,21-23,25-27,31,36-37,41,49-53H,11-15,20H2,1-10H3,(H,47,55)/b17-16+,21-19+,24-18+,46-22+

InChI-Schlüssel

PYXLQYLMYICHHJ-IRECAYPYSA-N

Isomerische SMILES

CCCCCCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Kanonische SMILES

CCCCCCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Herkunft des Produkts

United States

Synthetic Methodologies and Chemical Derivatization of 3 Formylrifamycin Sv for Oxime Formation

Synthesis of 3-Formylrifamycin SV Precursor

The journey to 3-formylrifamycin SV O-heptyloxime begins with the synthesis of its aldehyde precursor, 3-formylrifamycin SV. This compound is not only a potent antibiotic in its own right but also a critical starting material for numerous semi-synthetic rifamycin (B1679328) derivatives. google.comnih.gov

Established Synthetic Routes to 3-Formylrifamycin SV

Historically, 3-formylrifamycin SV has been prepared through the oxidation of 3-aminomethyl-rifamycin SV derivatives, also known as Mannich bases of rifamycin SV. google.com One established method involves the treatment of these Mannich bases with a mild oxidizing agent. google.com A variety of oxidizing agents have been employed, including lower alkyl nitrites, lead tetracetate, 1,4-benzoquinone, ammonium (B1175870) persulfate, potassium ferricyanide, and manganese dioxide. google.com

Another prominent route involves the acidic hydrolysis of rifampicin (B610482). In a typical procedure, rifampicin is heated in an aqueous solution containing hydrochloric acid. After a period of heating, the mixture is cooled and the product, 3-formylrifamycin SV, is extracted with an organic solvent like ethyl acetate (B1210297). This method has been reported to yield the desired product in high purity and quantity. chemicalbook.com For instance, one documented procedure starting with 100g of rifampicin yielded 83.78g of 3-formylrifamycin SV, a 95.0% yield. chemicalbook.com

A different approach avoids the use of an external oxidant. google.com This process relies on the finding that 3-aminomethyl-rifamycin-S compounds, where the amino group at the 3-position is derived from a secondary amine, can be split by acids in the presence of water to furnish 3-formylrifamycin SV and the corresponding amine. google.com It is proposed that these starting materials react in a tautomeric form in the presence of acid, leading to the formation of an intermediate amine derivative of 3-formylrifamycin-SV, which then undergoes hydrolytic cleavage. google.com

Methodological Advances in Precursor Synthesis

Advances in synthetic methodologies have sought to improve the efficiency and reduce the environmental impact of 3-formylrifamycin SV production. One such advancement is the "one-pot" synthesis from rifamycin S. This method circumvents the need for isolating and purifying the intermediate sodium salt of rifamycin S and avoids the use of large quantities of strong inorganic acids. google.com The process involves the oxidation of rifamycin SV to rifamycin S using an oxidant like sodium hypochlorite, followed by direct ring-joining, hydrolysis, and condensation reactions to yield 3-formylrifamycin SV without the separation of intermediates. google.com

Strategies for O-Heptyloxime Formation

With the 3-formylrifamycin SV precursor in hand, the next stage involves the formation of the O-heptyloxime. This is typically achieved through a condensation reaction between the aldehyde group at the 3-position of the rifamycin core and a suitable hydroxylamine (B1172632) derivative.

Condensation Reactions and Schiff Base Formation for Oxime Derivatives

The formation of oximes from 3-formylrifamycin SV is a classic example of a condensation reaction with a carbonyl group. google.com The reaction involves the nucleophilic attack of the nitrogen atom of a hydroxylamine derivative on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. While the initial product of the reaction between an aldehyde and a primary amine is a Schiff base (or imine), the reaction with a hydroxylamine directly yields the oxime. researchgate.net

The synthesis of a series of oximes of 3-formylrifamycin SV, including those with n-alkyl chains ranging from C1 to C12, has been described. nih.gov This indicates that the formation of the O-heptyloxime (a C7 chain) is a feasible and well-precedented transformation.

Optimizing Reaction Conditions for Regioselectivity and Yield

The successful synthesis of 3-formylrifamycin SV O-heptyloxime hinges on the optimization of reaction conditions to ensure high regioselectivity and yield. Key parameters to consider include the choice of solvent, temperature, and the stoichiometry of the reactants.

A general procedure for the preparation of rifamycin derivatives via condensation with carbonyl reactants involves using solvents that allow for high concentrations of the reactants. google.com This approach can simplify the isolation of the product, which may crystallize out of the reaction mixture upon partial concentration or the addition of water. google.com The use of an excess of the nucleophilic reactant, typically in the range of 1.05 to 1.25 moles per mole of 3-formylrifamycin SV, is often employed to drive the reaction to completion. google.com The reaction temperature can be varied from as low as 5°C up to the reflux temperature of the chosen solvent. google.com

Advanced Derivatization Approaches for Rifamycin SV Analogs

The derivatization of the rifamycin scaffold is not limited to the formation of oximes at the 3-position. A wide range of analogs have been synthesized to explore structure-activity relationships and overcome challenges such as antibiotic resistance. nih.gov For instance, the synthesis of numerous hydrazones of 3-formylrifamycin SV has been a fruitful area of research, leading to the discovery of highly active compounds like rifampin. nih.gov

More advanced strategies include modifications at other positions of the rifamycin molecule. For example, structure-based derivatization at the C-25 position of the ansa chain has yielded analogs with significantly enhanced potency against certain resistant strains of bacteria. nih.gov Another approach involves the reaction of 3-formylrifamycin SV with secondary amines and ketones to produce stable zwitterionic rifamycin derivatives with α,β-unsaturated pyrrolidinium (B1226570) substituents at the C3 position. researchgate.net These advanced derivatization approaches highlight the ongoing efforts to expand the chemical diversity and therapeutic potential of the rifamycin class of antibiotics.

Application of Reductive Alkylation Techniques

Reductive alkylation is a powerful method employed in the derivatization of 3-formylrifamycin SV. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the C3-aldehyde group with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This technique provides a straightforward pathway to introduce a wide variety of N-substituted side chains at the C3 position.

Research has demonstrated the synthesis of numerous novel derivatives of 3-formylrifamycin SV using this approach. researchgate.net The process allows for the incorporation of diverse functionalities, which can significantly influence the physicochemical properties of the resulting antibiotic, such as its lipophilicity and water solubility. researchgate.net These modifications at the C3 arm have a profound impact on how the molecule binds to its target, the bacterial DNA-dependent RNA polymerase (RNAP), and can lead to variations in antibacterial potency. researchgate.net The basicity of the newly introduced C3 side chain is a critical factor, influencing whether the rifamycin congener exists in a zwitterionic or non-ionic form in solution, which in turn affects its biological activity. researchgate.net

Integration of Click Chemistry in Rifamycin Modification

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile strategy for the structural modification of complex natural products like rifamycins (B7979662). researchgate.netnih.gov This reaction enables the robust formation of a stable 1,2,3-triazole ring, linking the rifamycin core to a diverse range of chemical entities.

In the context of 3-formylrifamycin SV, this methodology has been successfully applied to produce novel derivatives. researchgate.net The process typically involves converting the 3-formyl group into an azide (B81097) or alkyne-functionalized handle. This handle can then be "clicked" with a complementary azide or alkyne-containing building block. The application of click chemistry has been shown to yield the desired 1,2,3-triazole products, demonstrating its utility in modifying structurally complex antibiotics. researchgate.net However, the reaction conditions, such as catalyst amount, temperature, and reaction time, must be carefully controlled. Under certain conditions, particularly with volatile substrates requiring higher catalyst loads, unexpected intramolecular condensations can occur, leading to alternative heterocyclic systems. researchgate.net

The power of this approach lies in its ability to rapidly generate libraries of derivatives for screening, allowing for the systematic exploration of how different substituents attached via the triazole linker affect antibacterial activity. nih.govresearchgate.net

Chemical Modifications at Diverse Positions (e.g., C3, C25) for Structure-Activity Exploration

To fully explore the structure-activity relationship of rifamycins, medicinal chemists often modify multiple positions on the molecule simultaneously. Modifications at the C3 position are frequently paired with alterations to the ansa chain, particularly at the C25 position. nih.govoup.com This dual-pronged approach is crucial for developing derivatives that can overcome bacterial resistance mechanisms, such as enzymatic inactivation by ADP-ribosyltransferases (Arr). nih.govnih.gov

The enzyme Arr transfers an ADP-ribose moiety to the hydroxyl group at C23 of the ansa chain, rendering the antibiotic inactive. nih.gov Research has shown that introducing bulky groups at the C25 position via a carbamate (B1207046) linkage can sterically hinder the Arr enzyme from binding and modifying the antibiotic, thus preserving its activity. oup.comnih.gov

For instance, a derivative referred to as 5j, which features a morpholino group at the C3 position and a bulky benzyl (B1604629) piperidine (B6355638) carbamate at C25, was shown to be completely resistant to inactivation by ArrMab, the resistance enzyme from Mycobacterium abscessus. nih.govnih.gov This resilience is attributed to the C25 modification, which diminishes the capacity of the rifamycin to bind to the resistance enzyme. nih.gov The nature of the C3 substituent also plays a role in influencing the binding behavior to Arr. nih.govoup.com The combination of modifications at both the C3 and C25 positions allows for fine-tuning the molecule's properties to enhance potency and evade resistance.

The table below summarizes key findings for C25-modified rifamycin derivatives, illustrating the strategic approach to overcoming enzymatic resistance while maintaining antibacterial efficacy.

Table 1: Research Findings on C25-Modified Rifamycin Derivatives

Compound ID C3-Substituent C25-Modification Key Finding Reference(s)
5j Morpholino Benzyl piperidine carbamate Resilient to inactivation by ADP-ribosyltransferase (ArrMab); does not bind to the enzyme. nih.gov, nih.gov
5f, 5k, 5l Varied Carbamate-linked groups Showed modest activity against M. abscessus; demonstrated that C25 modification can increase activity. oup.com, researchgate.net

| General | Not Specified | Carbamate-linked groups | Large groups attached via a C25 carbamate linkage prevent inactivation by ArrMsm. | oup.com |

These strategic modifications highlight a rational design approach where changes at the C3 position, such as the formation of an O-heptyloxime, modulate direct interactions with the RNAP target, while modifications at the C25 position provide a defense against bacterial resistance enzymes.

Table of Mentioned Compounds

Compound Name
3-Formylrifamycin SV
3-Formylrifamycin SV O-heptyloxime
Rifamycin SV
Rifamycin S
Rifamycin O
Rifamycin B
Rifampicin (RMP)
Rifabutin (B1679326) (RBT)
3-piperidinomethyl-rifamycin-S
3-hydroxymethyl-rifamycin SV
3-(cyanohydroxymethyl)rifamycin SV
Genipin
(+)-usnic acid
Oridonin

Molecular and Cellular Mechanisms of Action of 3 Formylrifamycin Sv O Heptyloxime

Inhibition of Bacterial RNA Polymerase (RNAP)

The primary target of 3-Formylrifamycin SV O-heptyloxime is the bacterial RNA polymerase. The interaction is highly specific, leading to a potent blockade of the enzyme's function and subsequent bacterial cell death.

Rifamycins (B7979662), including 3-Formylrifamycin SV O-heptyloxime, bind to a well-defined pocket on the beta-subunit (RpoB) of the bacterial RNA polymerase. nih.govnih.gov This binding site is situated deep within the DNA/RNA channel, approximately 12 Å away from the enzyme's catalytic active site. nih.gov The pocket is highly conserved across different bacterial species, which accounts for the broad-spectrum activity of many rifamycins. nih.gov The interaction is non-covalent, relying on a series of hydrogen bonds and hydrophobic interactions. Several key amino acid residues within the RpoB subunit are critical for forming this binding pocket and interacting with the antibiotic.

Interacting RNAP Residue (E. coli numbering)Role in Binding Rifamycins
Gln513 Forms hydrogen bond with C-1 oxygen of the naphthoquinone ring. nih.gov
Asp516 Interacts with the C-21 hydroxyl group of the ansa bridge. nih.gov
Phe514 Contributes to van der Waals interactions with the ansa bridge. nih.gov
His526 Forms hydrogen bonds with the C-21 hydroxyl group. nih.gov
Arg529 Interacts with the C-8 oxygen of the naphthoquinone ring. nih.gov
Ser531 Forms a hydrogen bond with the C-1 oxygen of the naphthoquinone ring. nih.gov

This table summarizes key interactions identified through structural studies of rifampicin-RNAP complexes.

The binding of the rifamycin (B1679328) molecule within the DNA/RNA channel results in a potent steric blockade of RNA synthesis. youtube.com The antibiotic does not directly inhibit the initial formation of the first phosphodiester bond. Instead, it physically obstructs the path of the growing RNA chain. nih.gov When the nascent RNA transcript reaches a length of two to three nucleotides, its forward progress is physically impeded by the bound drug molecule. nih.gov This prevents the transition from the initiation phase to the elongation phase of transcription, effectively halting the synthesis of functional RNA molecules. youtube.com

Furthermore, studies on the closely related derivative, 3-formylrifamycin SV:O-n-octyloxime (AF/013), indicate that its long, hydrophobic side chain prevents the polymerase from binding to the DNA template in the first place, adding another layer to its inhibitory mechanism. nih.gov

Molecular Interactions with the RNA Polymerase Active Site

The precise orientation and stability of the rifamycin-RNAP complex are governed by specific molecular interactions, primarily involving the core structure of the antibiotic and its functional groups.

The planarity and aromaticity of the naphthofuran core are essential for fitting into the binding pocket on the RNAP beta-subunit. Specific functional groups on this core are critical for establishing stable interactions. Four oxygen atoms on the rifamycin molecule are considered crucial for binding: the oxygens at positions C-1 and C-8 of the naphthoquinone ring, and the hydroxyl oxygens at positions C-21 and C-23 of the ansa bridge. nih.gov These groups form a network of hydrogen bonds with the amino acid residues lining the binding pocket, anchoring the inhibitor in place. nih.gov The phenolic hydroxyl groups contribute significantly to this network, ensuring a high-affinity interaction.

The interaction between rifamycins and RNA polymerase is not a simple lock-and-key mechanism; it involves mutual conformational adjustments. The binding of the antibiotic can induce subtle changes in the conformation of the RNAP binding pocket. nih.gov Conversely, the flexibility of the ansa bridge of the rifamycin molecule allows it to adapt to the shape of the binding site. nih.gov

Evidence for these conformational changes comes from studies of rifamycin-resistant RNAP mutants. For example, the common S531L mutation in the RpoB subunit leads to a disordering of the binding pocket's structure upon rifampicin (B610482) binding, which reduces the drug's affinity. nih.govnih.gov Another mutation, H526Y, alters the shape of the binding pocket so significantly that it creates a steric clash with the ansa bridge, preventing the drug from binding effectively. nih.govnih.gov These findings underscore the importance of precise conformational complementarity for the inhibitory action of rifamycins.

Comparative Mechanistic Insights with Parental Rifamycins

While sharing a core mechanism with its parent compound, Rifamycin SV, and the widely used Rifampicin, 3-Formylrifamycin SV O-heptyloxime exhibits distinct properties due to the modification at its C-3 position.

The fundamental mechanism—binding to the RpoB subunit and sterically blocking the nascent RNA chain—is conserved across these compounds. The primary differences arise from the nature of the substituent at the C-3 position of the naphthoquinone ring. This position allows for significant chemical modification, which can modulate the compound's activity and properties. Research has shown that introducing electronegative groups at the C-3 position can enhance the inhibitory activity against RNAP. nih.gov

CompoundC-3 SubstituentKey Mechanistic Features
Rifamycin SV -H (Hydrogen)The foundational structure; possesses the core inhibitory activity against RNAP. nih.gov
Rifampicin -CH=N-N(piperazine)-CH3The bulky piperazinyl-iminyl group enhances antibacterial activity and improves pharmacokinetic properties. The core mechanism of sterically blocking RNA elongation remains. nih.gov
3-Formylrifamycin SV O-heptyloxime -CH=N-O-(CH2)6-CH3The long, hydrophobic heptyl chain is a defining feature. Evidence from the similar O-n-octyloxime derivative suggests this chain enhances the prevention of polymerase binding to DNA. nih.gov

Similarities and Distinctions in RNAP Inhibition

The primary mechanism by which rifamycin derivatives, including 3-Formylrifamycin SV O-heptyloxime, exert their antibiotic effect is through the direct inhibition of DNA-dependent RNA polymerase. nih.gov This inhibition is not a result of the drug binding to the DNA template itself, but rather a specific interaction with the RNAP enzyme. nih.gov

Research on closely related compounds, such as the O-n-octyloxime derivative of 3-formylrifamycin SV (a compound with a similar alkyl oxime chain), reveals a multi-faceted approach to inhibition. nih.gov These derivatives act at a very early stage of transcription. One of the key inhibitory actions is preventing the stable binding of the RNA polymerase to the DNA promoter region. nih.gov By interfering with this initial association, the entire process of transcription is effectively blocked at its inception.

Furthermore, for the polymerases that do manage to bind to the DNA, these rifamycin derivatives exhibit competitive inhibition with respect to the nucleoside triphosphate (NTP) substrates. This suggests that the antibiotic molecule occupies or alters the active site of the RNAP, preventing the incoming building blocks of RNA from binding and being incorporated into the growing RNA chain. This competitive nature underscores the drug's direct interference with the catalytic function of the enzyme.

While the core mechanism of binding to the RNAP beta subunit is a shared feature among rifamycins, the specific substitutions at the C3 position of the rifamycin core can introduce subtle but significant differences in their inhibitory profiles.

Influence of the Oxime Moiety on Binding Kinetics or Affinity

The introduction of an O-heptyloxime moiety at the 3-formyl position of the rifamycin SV core is a critical structural modification that significantly influences the compound's interaction with RNA polymerase. This influence stems from a combination of steric and physicochemical effects.

The oxime group itself introduces new potential for hydrogen bonding, with both hydrogen bond acceptor (the nitrogen and oxygen atoms) and donor (the hydroxyl group) capabilities. This can lead to a different set of interactions with the amino acid residues within the RNAP binding pocket compared to other C3 substituents.

The increased hydrophobicity conferred by the heptyl chain can enhance the binding affinity of the molecule to the hydrophobic pockets within the RNA polymerase enzyme. This is achieved through favorable van der Waals interactions, effectively anchoring the inhibitor more securely in its binding site. This enhanced binding can translate to a more sustained inhibition of the enzyme's function.

Below is a table summarizing the key structural features and their influence on the mechanism of action:

Structural FeatureInfluence on Mechanism of Action
Rifamycin Core Binds to the beta subunit of RNA polymerase, inducing a conformational change that blocks the path of the elongating RNA transcript.
3-Formyl Group Provides a reactive site for the attachment of various side chains, allowing for the modulation of the compound's properties.
O-heptyloxime Moiety Introduces a combination of hydrogen bonding capacity and significant hydrophobicity. The heptyl chain enhances binding to hydrophobic pockets within the RNAP, potentially increasing binding affinity and the stability of the drug-enzyme complex.

Structure Activity Relationship Sar and Mechanistic Insights for O Heptyloxime Derivatives

Impact of O-Heptyloxime Moiety on Biological Activity

The O-heptyloxime side chain at the C3 position significantly influences the molecule's interaction with its biological target, the DNA-dependent RNA polymerase (RNAP), thereby shaping its antimicrobial efficacy and spectrum of activity.

Table 1: Conceptual Correlation of Alkyl Chain Length and Antimicrobial Activity

Alkyl Chain Length (Number of Carbons)General Impact on LipophilicityPostulated Effect on Antimicrobial Efficacy
Short (C1-C3)LowModerate activity, potentially limited cell penetration.
Medium (C4-C8)IncreasingImproved activity, enhanced ability to cross bacterial membranes.
Long (>C8)HighActivity may plateau or decrease due to excessive lipophilicity, leading to poor aqueous solubility or non-specific binding.

The nature of the C3 substituent also modulates the derivative's spectrum of activity. Quantitative Structure-Activity Relationship (QSAR) analyses of 3-formyl rifamycin (B1679328) SV derivatives reveal that the structural requirements for optimal activity against Mycobacterium tuberculosis differ from those for generalized activity against other bacteria. researchgate.net While increased electron-donor capability tends to enhance both types of activity, the models diverge in other required quantum chemical descriptors. researchgate.net This indicates that subtle changes in the electronic and steric profile of the C3 side chain, such as the specific length and conformation of the O-heptyloxime group, can fine-tune the compound's effectiveness against different bacterial species. The broader activity of rifamycins (B7979662) against Gram-positive bacteria and some Gram-negative bacteria is well-established, and modifications like the O-heptyloxime moiety are explored to enhance potency and potentially overcome resistance within this spectrum. researchgate.netnih.gov

Quantitative Structure-Activity Relationships (QSAR) for Oxime Derivatives

QSAR studies provide mathematical models that correlate the chemical structure of a compound with its biological activity, offering predictive power for designing new derivatives.

For rifamycin derivatives, several physicochemical parameters have been identified as being crucial for their antimicrobial activity. QSAR analyses have shown that activity is often correlated with lipophilicity, electronic properties, and molecular size. researchgate.netnih.gov For 3-formyl rifamycin SV derivatives, an increased energy of the Highest Occupied Molecular Orbital (HOMO) was found to correlate with increased activity against both mycobacteria and other bacteria, suggesting that a greater electron-donating capability enhances potency. researchgate.net This is complemented by findings that electronegative groups at the C3 position can also enhance activity against RNA polymerase. nih.gov The O-heptyloxime group contributes to the molecule's lipophilicity and introduces specific electronic effects via the oxime nitrogen and oxygen atoms, which influence these key parameters.

Table 2: Key Physicochemical Parameters in Rifamycin QSAR Models

ParameterDescriptionCorrelation with Antimicrobial Activity
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Higher HOMO energy (increased electron-donor capability) is associated with increased activity. researchgate.net
Lipophilicity (logP) The partition coefficient between octanol (B41247) and water; measures a molecule's hydrophobicity.An optimal level of lipophilicity is required to balance aqueous solubility and membrane permeability.
Electronegativity The tendency of an atom to attract a shared pair of electrons.Electronegative groups at the C3 position have been shown to enhance activity. nih.gov
Molecular Volume/Surface Area Measures of the molecule's size and shape.Can influence binding affinity within the constrained RNAP pocket. nih.gov

Topological modeling, a specific branch of QSAR, utilizes descriptors derived from the two-dimensional representation of a molecule to predict its activity. For a series of 53 derivatives of 3-formyl rifamycin SV, topological modeling was successfully used to model their antimycobacterial activity. researchgate.net The study found that no single descriptor could adequately model the activity, but a multi-parametric regression model yielded excellent predictive results. researchgate.net This highlights the complex relationship between the molecule's structure and its function. Descriptors such as the bond information content (BIC4) were found to be significant parameters in these models. researchgate.net Such models are invaluable for screening virtual libraries of compounds and prioritizing derivatives like 3-Formylrifamycin SV O-heptyloxime for synthesis and testing.

Table 3: Examples of Topological Descriptors Used for Modeling Rifamycin Activity

DescriptorTypeRelevance
BIC4 Bond Information ContentFound to be a significant correlating parameter in multiparametric models for antimycobacterial activity. researchgate.net
X0A Average Connectivity IndexEncodes information about the branching and complexity of the molecular structure. researchgate.net
BAC Balaban Centric IndexA distance-based topological index that reflects the shape of the molecule. researchgate.net
LP1 Lovasz-Pelikan IndexDerived from the leading eigenvalue of the adjacency matrix, relating to molecular connectivity. researchgate.net

Steric and Electronic Effects of C3 Substitutions on RNAP Binding

The mechanism of action for all rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). nih.gov They bind to a pocket within the RNAP β-subunit, physically blocking the path of the elongating RNA transcript once it reaches a length of 2-3 nucleotides. nih.gov The nature of the substituent at the C3 position directly influences the affinity and orientation of the drug within this binding pocket.

Electronic Effects: The electronic properties of the C3 substituent are critical. Studies have demonstrated that electronegative groups at this position enhance the inhibitory activity, whereas electron-donating groups tend to reduce it. nih.gov The oxime group (-C=N-O-) in 3-Formylrifamycin SV O-heptyloxime introduces specific electronic features that can alter the electrostatic surface of the drug, potentially leading to more favorable interactions with amino acid residues in the RNAP binding pocket. nih.gov

Steric Effects: The size and shape of the C3 substituent impose steric constraints. The heptyl chain of the O-heptyloxime moiety is a bulky group that occupies significant space. Its conformation and interaction within the binding pocket can either enhance binding through favorable van der Waals contacts or cause steric hindrance that weakens the interaction. nih.gov A well-fitting substituent can improve binding affinity, while an overly large or awkwardly shaped group can clash with the protein, reducing potency. nih.gov The success of various C3-substituted rifamycins indicates that this pocket can accommodate a range of functionalities, and the heptyloxime group represents one of many attempts to optimize this crucial interaction.

Mechanisms of Antimicrobial Resistance and Strategies for Overcoming Them

Bacterial Resistance Mechanisms to Rifamycins (B7979662)

Bacteria employ several strategies to resist the effects of rifamycin (B1679328) antibiotics. These mechanisms can be broadly categorized into target alteration, enzymatic inactivation, and active efflux of the drug from the bacterial cell. nih.govoup.comnih.gov

Overview of Resistance Pathways

The most common form of resistance to rifamycins arises from mutations in the gene that encodes the target of these antibiotics: the β-subunit of RNA polymerase (RNAP), specifically the rpoB gene. oup.comnih.govrsc.org These mutations alter the structure of the rifamycin-binding site on the RNAP, which reduces the drug's affinity and allows transcription to proceed even in its presence. nih.gov

Another significant resistance mechanism is the active removal of the antibiotic from the bacterial cell by efflux pumps. oup.comnih.govasm.orgberkeley.edu These are protein complexes embedded in the bacterial cell membrane that recognize and expel a wide range of toxic compounds, including antibiotics, thereby preventing them from reaching their intracellular targets. nih.govberkeley.edu

Finally, bacteria can produce enzymes that chemically modify and inactivate the antibiotic molecule itself. nih.govnih.govresearchgate.net This enzymatic inactivation is a crucial and highly specific defense mechanism. nih.govnih.gov

Role of ADP-Ribosyltransferases (Arr) in Inactivation

A key enzymatic inactivation pathway for rifamycins involves a family of enzymes known as ADP-ribosyltransferases (Arr). nih.govasm.orgjove.com These enzymes are found in a variety of pathogenic and non-pathogenic bacteria and represent a significant threat to the efficacy of rifamycin antibiotics. nih.govjove.com

Arr enzymes catalyze the transfer of an ADP-ribose group from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to the rifamycin molecule. jove.comresearchgate.netbiorxiv.org Specifically, this modification occurs at the 23-hydroxyl group on the ansa chain of the rifamycin structure. researchgate.netjove.comacs.org This addition of a bulky ADP-ribose moiety fundamentally alters the chemical structure of the antibiotic. researchgate.netasm.org The Arr enzymes demonstrate a broad substrate specificity, capable of inactivating various rifamycins, including rifampin, rifabutin (B1679326), and rifaximin. nih.gov

The ADP-ribosylation of the rifamycin at the C-23 position directly hinders its ability to bind to its target, the bacterial RNA polymerase. asm.orgjove.comacs.org The added ADP-ribosyl group creates steric hindrance within the rifamycin-binding pocket on the RNAP, preventing the stable interaction required for transcription inhibition. asm.org This effectively neutralizes the antibiotic's mechanism of action, allowing bacterial protein synthesis and growth to continue unimpeded. asm.orgacs.org

Design Strategies for O-Heptyloxime Derivatives to Bypass Resistance

To combat resistance mediated by Arr enzymes, researchers are actively developing new rifamycin derivatives with structural modifications designed to evade enzymatic inactivation. The development of compounds like 3-Formylrifamycin SV O-heptyloxime is part of this ongoing effort to create more robust antibiotics. ontosight.ai

Structural Modifications to Resist Arr-Mediated Inactivation

A key strategy to overcome Arr-mediated resistance is to modify the rifamycin structure at or near the site of ADP-ribosylation. The rationale is that introducing bulky substituents on the ansa bridge of the rifamycin can physically block the antibiotic from fitting into the active site of the Arr enzyme. nih.govnih.gov

For instance, the introduction of carbamate (B1207046) groups at the C-25 position of rifamycins has been shown to confer resistance to modification by Arr. asm.org The crystal structure of an Arr enzyme in complex with a rifamycin revealed that these bulky C-25 derivatives would clash with the enzyme's binding pocket, thereby preventing their inactivation. asm.org Similarly, modifications at other positions along the ansa chain are being explored to achieve the same effect. nih.gov The development of O-heptyloxime derivatives, such as 3-Formylrifamycin SV O-heptyloxime, aims to enhance the pharmacological properties of the parent rifamycin SV, including its antimicrobial activity and stability, with the goal of overcoming resistance mechanisms. ontosight.ai

Altering Binding Modes to Overcome Target Mutations (e.g., rpoB gene mutations)

Rifamycins exert their antibacterial effect by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription. nih.gov They bind to the β-subunit of this enzyme, which is encoded by the rpoB gene, thereby physically obstructing the path of the elongating RNA molecule. nih.govpnas.org However, the clinical efficacy of widely used rifamycins like rifampicin (B610482) is threatened by the emergence of resistant bacterial strains. nih.gov This resistance is most commonly attributed to mutations within an 81-base-pair region of the rpoB gene. nih.gov These genetic alterations change the amino acid sequence of the RNAP β-subunit, which can diminish the binding affinity of the antibiotic to its target. nih.gov

The development of new rifamycin analogs, including the family of 3-formylrifamycin SV oximes, represents a key strategy to counteract this resistance mechanism. The parent compound, 3-Formylrifamycin SV, serves as a crucial intermediate for creating a variety of derivatives. caymanchem.comnih.gov By chemically modifying the 3-formyl group, for instance, into an O-heptyloxime, researchers can alter the molecule's interaction with the RNAP binding pocket. The introduction of different side chains at this position can create new contact points or sterically bypass the structural changes caused by rpoB mutations, thus restoring or enhancing inhibitory activity against resistant RNAP. While direct binding studies for the O-heptyloxime derivative are not extensively detailed in the available literature, the principle of modifying the 3-position is a well-established approach to overcome target-based resistance. nih.govumich.edu

Development of Analogs Active against Drug-Resistant Bacterial Strains

Building on the strategy of altering binding modes, extensive research has focused on synthesizing and evaluating new rifamycin analogs for their potency against drug-resistant pathogens. The 3-formylrifamycin SV scaffold is a versatile platform for such derivatization. caymanchem.comumich.edu A notable class of these derivatives are the oximes of 3-formylrifamycin SV, which includes 3-Formylrifamycin SV O-heptyloxime. nih.gov

Studies on a series of these oxime derivatives have demonstrated that the nature of the substituent group significantly influences their antibacterial spectrum and activity. Research has shown that various analogs exhibit potent activity against Gram-positive bacteria and Mycobacterium tuberculosis. nih.gov The development of such analogs is critical, as resistance to first-line drugs like rifampin continues to spread. nih.gov For example, certain rpoB mutations that confer high-level resistance to rifampin may show susceptibility to other rifamycin analogs, highlighting the potential for derivatives like 3-Formylrifamycin SV O-heptyloxime to fill crucial gaps in the therapeutic arsenal. nih.gov

The table below summarizes the activity of different rifamycin analogs against various bacterial strains, illustrating the impact of structural modifications on overcoming resistance.

CompoundTarget OrganismResistance ProfileActivity Level
Rifampicin M. tuberculosisSensitiveHigh
Rifampicin M. tuberculosisResistant (rpoB mutation)Low / Inactive
Rifabutin M. tuberculosisRifampin-Resistant (some rpoB mutations)Moderate / High
24-desmethylrifampicin M. tuberculosisRifampicin-ResistantHigh
3-Formylrifamycin SV Oximes M. tuberculosis, Gram-positive bacteriaDrug-SensitiveVaries with derivative

This table is a generalized representation based on findings that different analogs possess varied activity against resistant strains. nih.govnih.govnih.gov

Genetic and Synthetic Biology Approaches to New Rifamycin Analogs

While chemical derivatization of natural products like 3-Formylrifamycin SV is a proven method, its scope is limited by the complexity of the parent molecule. indiatimes.com To access more profound structural modifications and generate fundamentally new analogs, researchers are turning to genetic and synthetic biology. frontiersin.org These advanced techniques aim to manipulate the biosynthetic pathway of rifamycin at its genetic source, the producer organism Amycolatopsis mediterranei. frontiersin.orgresearchgate.net

Polyketide Backbone Modification for Enhanced Activity

Rifamycins are structurally complex molecules belonging to the ansamycin (B12435341) class of antibiotics. indiatimes.com Their core structure is assembled by a Type I polyketide synthase (PKS), a massive enzymatic complex that sequentially adds acetate (B1210297) and propionate (B1217596) units to a starter molecule. indiatimes.comoup.com The genetic manipulation of this PKS machinery offers a powerful route to create novel rifamycin backbones that are inaccessible through chemical synthesis alone. nih.govfrontiersin.org

One successful example of this approach involved swapping an acyltransferase (AT) domain within the rifamycin PKS with a domain from another PKS that incorporates a different building block. researchgate.netnih.gov Specifically, the AT domain from module 6 of the rifamycin PKS, which normally adds a propionate unit, was replaced with an AT domain from the rapamycin (B549165) PKS that adds an acetate unit. nih.gov This "domain swapping" resulted in the production of new analogs, 24-desmethylrifamycin B and 24-desmethylrifamycin SV, which lack a methyl group on the polyketide backbone. nih.govnih.gov Subsequent chemical conversion of these novel precursors yielded 24-desmethylrifampicin, a compound that demonstrated excellent antibacterial activity against several rifampicin-resistant strains of M. tuberculosis. nih.govnih.gov This combined genetic-synthetic strategy highlights a promising pathway for generating future lead compounds that can be further modified, potentially into derivatives analogous to 3-Formylrifamycin SV O-heptyloxime, to combat multidrug-resistant infections. nih.govnih.gov

Manipulation of Biosynthetic Gene Clusters for Novel Derivatives

The entire set of genes responsible for producing the rifamycin scaffold is organized into a biosynthetic gene cluster (BGC). oup.comnih.gov This cluster contains not only the PKS genes but also genes for post-PKS modifications and regulation. frontiersin.orgfrontiersin.org Manipulating this BGC is a cornerstone of creating novel rifamycin derivatives. researchgate.net

Researchers have successfully cloned and sequenced the rifamycin BGC from Amycolatopsis mediterranei, providing a genetic blueprint for targeted modifications. frontiersin.orgoup.com By inactivating specific genes, scientists can accumulate biosynthetic intermediates or generate altered final products. For instance, inactivation of the rifF gene, which is responsible for the final cyclization of the polyketide chain, led to the accumulation of linear polyketide intermediates. pnas.org

Furthermore, efforts are underway to improve the production yields of these new, genetically engineered derivatives. Modifying regulatory genes within the BGC, such as rifQ (a negative regulator) and rifO (a positive regulator), has been shown to increase the output of novel compounds like 24-desmethyl rifamycin B. frontiersin.orgfrontiersin.org These bioengineering strategies open up new avenues for producing a wider variety of rifamycin backbones, which can then be subjected to chemical derivatization to create a large library of potential antibiotics, including advanced forms of 3-formyl oximes, to counter the evolving landscape of antimicrobial resistance. frontiersin.orgresearchgate.net

Advanced Research Methodologies and Future Directions in Rifamycin Derivative Studies

Spectroscopic and Crystallographic Analyses for Structural Elucidation

The precise chemical structure and three-dimensional arrangement of atoms in 3-Formylrifamycin SV O-heptyloxime are determined through a combination of powerful analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the constitution and stereochemistry of rifamycin (B1679328) derivatives. For 3-Formylrifamycin SV O-heptyloxime, both ¹H and ¹³C NMR would be employed to provide a detailed map of the molecule's carbon-hydrogen framework. researchgate.net

In the ¹H NMR spectrum, characteristic signals would confirm the presence of the O-heptyloxime moiety. The protons of the heptyl chain would appear as a series of multiplets in the upfield region (approximately δ 0.8-1.7 ppm), with the terminal methyl group exhibiting a triplet. The methylene (B1212753) group attached to the oxime oxygen (O-CH₂) would be deshielded and is expected to resonate around δ 4.2-4.4 ppm. The proton of the oxime group (CH=N) would be observed as a singlet in the downfield region, typically around δ 8.0-8.5 ppm. The remaining signals would be consistent with the rifamycin SV core, including the characteristic aromatic protons and the numerous methyl and hydroxyl protons of the ansa chain. nih.govresearchgate.net

The ¹³C NMR spectrum would further corroborate the structure. The seven carbons of the heptyl group would produce signals in the aliphatic region (approximately δ 14-32 ppm). The carbon of the oxime group (C=N) would be found significantly downfield, in the range of δ 150-160 ppm. The formyl carbon, though now part of the oxime, influences the chemical shift of the C3 position of the naphthoquinone ring. The remaining carbon signals would align with those established for the rifamycin SV scaffold. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, confirming the linkage of the O-heptyloxime group to the 3-formyl position of the rifamycin SV core.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Functional Groups in 3-Formylrifamycin SV O-heptyloxime

Functional GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Terminal CH₃ (Heptyl)~0.9Triplet
Internal CH₂ (Heptyl)~1.2-1.6Multiplet
O-CH₂ (Heptyl)~4.3Triplet
CH=N (Oxime)~8.2Singlet
Aromatic Protons~7.0-8.0Multiplets/Singlets
Ansa Chain ProtonsVarious (upfield)Multiplets/Doublets

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of 3-Formylrifamycin SV O-heptyloxime and providing evidence of its elemental composition. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be the method of choice. nih.govnih.gov

The expected monoisotopic mass of 3-Formylrifamycin SV O-heptyloxime (C₄₅H₆₀N₂O₁₃) would be precisely determined, and the resulting value would be compared to the calculated theoretical mass, typically with an accuracy of a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the molecular formula. researchgate.net

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further support the proposed structure. uq.edu.au Characteristic losses from the parent ion would be expected, such as the cleavage of the heptyl chain and fragmentation of the ansa chain of the rifamycin core. The observation of a fragment corresponding to the rifamycin SV core after the loss of the 3-formyl-O-heptyloxime side chain would be strong evidence for the proposed structure.

Table 2: Expected Mass Spectrometry Data for 3-Formylrifamycin SV O-heptyloxime

ParameterExpected Value
Molecular FormulaC₄₅H₆₀N₂O₁₃
Theoretical Monoisotopic Mass~824.4096 g/mol
Ionization ModeESI (Positive or Negative)
Key FragmentationLoss of the O-heptyloxime side chain, fragmentation of the ansa chain

X-ray Crystallography for Three-Dimensional Structure Determination

The crystal structure would confirm the (E) or (Z) configuration of the oxime double bond. It would also show the conformation of the flexible ansa chain and the orientation of the O-heptyloxime side chain relative to the naphthoquinone core. This information is invaluable for understanding how the molecule might interact with its biological target, the bacterial RNA polymerase. The solid-state conformation can also be compared with solution-state conformations inferred from NMR studies and computational models.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of 3-Formylrifamycin SV O-heptyloxime would display characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include a broad O-H stretching band around 3400-3500 cm⁻¹ from the hydroxyl groups on the ansa chain and the naphthoquinone core. The C-H stretching vibrations of the aliphatic heptyl chain and the ansa chain would appear just below 3000 cm⁻¹. The C=O stretching vibrations of the quinone and amide functionalities of the rifamycin core would be prominent in the region of 1600-1700 cm⁻¹. The C=N stretching of the oxime group would be expected around 1620-1650 cm⁻¹, potentially overlapping with other double bond absorptions. The N-O stretching of the oxime would be found in the fingerprint region, typically around 930-960 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for 3-Formylrifamycin SV O-heptyloxime

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyls)3400-3500Broad, Strong
C-H (aliphatic)2850-2960Medium-Strong
C=O (quinone/amide)1600-1700Strong
C=N (oxime)1620-1650Medium
N-O (oxime)930-960Medium

Computational Chemistry and Molecular Modeling

In conjunction with experimental techniques, computational chemistry offers powerful tools to investigate the conformational preferences and electronic properties of 3-Formylrifamycin SV O-heptyloxime.

Density Functional Theory (DFT) and Semi-Empirical Calculations (PM6) for Conformational Studies

The conformational flexibility of the ansa chain and the O-heptyloxime side chain makes 3-Formylrifamycin SV O-heptyloxime a suitable candidate for computational analysis. Density Functional Theory (DFT) is a quantum mechanical method that can provide accurate information about the geometry, electronic structure, and relative energies of different conformers. researchgate.netnih.gov By performing a conformational search using DFT, researchers can identify the low-energy conformations of the molecule. These theoretical structures can then be compared with experimental data from NMR and X-ray crystallography.

Semi-empirical methods, such as PM6, offer a faster, albeit less accurate, computational approach. These methods are particularly useful for initial conformational searches of large molecules before refining the most promising structures with more computationally expensive DFT calculations. The combination of these methods allows for a thorough exploration of the conformational landscape of 3-Formylrifamycin SV O-heptyloxime, providing insights into its dynamic behavior and potential binding modes with its biological target.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the study of rifamycin derivatives, this in silico tool is instrumental for predicting how these compounds interact with their biological targets, most notably the bacterial DNA-dependent RNA polymerase (RNAP).

Researchers utilize docking to model the binding of rifamycin analogs into the "Rif pocket" of the RNAP β-subunit. nih.gov This allows for the prediction of binding affinities and the identification of key amino acid residues involved in the interaction. For instance, studies on rifampicin (B610482), a parent compound, have used docking to analyze its interaction with the RNAP active-center cleft, revealing how it sterically hinders the synthesis of elongating RNA chains. nih.govyoutube.com

Advanced docking studies have also been applied to novel rifamycin derivatives to understand their activity against resistant bacterial strains. ucl.ac.uk In silico analysis of newly synthesized C3-aminoalkyl analogues of rifamycin SV against wild-type and mutated RNAP proteins predicted a distinct binding mode compared to rifampicin. ucl.ac.uk Such studies are crucial as they can explain the retained or enhanced activity of new derivatives and guide the rational design of compounds that can overcome resistance mutations. ucl.ac.uk Furthermore, molecular docking has been employed to explore alternative targets for rifamycins (B7979662), such as the ribonuclease VapC2 in Mycobacterium tuberculosis, expanding the potential mechanisms of action for this class of antibiotics. nih.gov

Table 1: Molecular Docking Insights for Rifamycin Derivatives

Compound/Class Target Protein Key Findings from Docking Studies References
Rifampicin (RIF) & Rifamycin SV Bacterial RNA Polymerase (RNAP) Predicts binding within the "Rif pocket," overlapping the RNA-DNA hybrid binding site and sterically blocking the nascent RNA path. nih.gov
Novel C3-aminoalkyl Rifamycin SV analogues Wild-type & mutated RNAP Predicted a distinct, possibly novel, binding mode compared to rifampicin, occupying a different space in the binding pocket. ucl.ac.uk
Rifampicin Derivatives Ribonuclease VapC2 (M. tuberculosis) Identified potential new inhibitors and alternative targets beyond RNAP, with one derivative showing a binding energy of -8.1 Kcal/mol. nih.gov
Rifampicin 5F92 Protein Target Complemented DFT analysis by identifying a strong binding affinity (-36.01 kcal/mol). researchgate.net

In Silico Protein-Protein Interaction Approaches for Biosynthetic Understanding

The biosynthesis of rifamycin in actinomycetes like Amycolatopsis mediterranei is a complex process governed by a large cluster of genes encoding a modular polyketide synthase (PKS) and numerous modifying enzymes. nih.gov Understanding the intricate network of protein-protein interactions (PPIs) within this biosynthetic machinery is crucial for efforts in bioengineering and the production of novel rifamycin analogs.

In silico PPI approaches are used to map the relationships between the various structural and regulatory proteins involved in rifamycin biosynthesis. researchgate.net These computational methods can predict which proteins physically interact to carry out specific steps in the metabolic pathway. For example, a proteome study combined with an in silico PPI approach identified RifA (PKS), RifK (AHBA synthase), RifL, and Rif-Orf19 as major regulatory hubs in the biosynthetic network. researchgate.net Such models provide a systems-level view of how the synthesis is controlled.

Furthermore, these analyses help elucidate the roles of specific proteins, such as RifP, which was identified as a membrane transport protein involved in the export of rifamycin from the cell. researchgate.net Understanding the function of regulatory proteins like RifQ, which inhibits rifamycin export, and RifZ, a key transcriptional regulator, is also enhanced through these computational models. mdpi.com By mapping these interactions, researchers can identify bottlenecks in production and devise strategies, such as gene knockout or overexpression, to enhance the yield of desired compounds or to generate new derivatives. researchgate.netfrontiersin.org

Mechanistic Studies using In Vitro Assays

A cornerstone of antibiotic research is the in vitro evaluation of a compound's efficacy against a panel of clinically relevant pathogens. For 3-Formylrifamycin SV O-heptyloxime and related oxime derivatives, this involves determining their Minimum Inhibitory Concentrations (MICs) against various bacteria. Early studies on 3-formylrifamycin SV oximes demonstrated their antibacterial activity against a range of microorganisms, including Staphylococcus, Streptococcus, and importantly, Mycobacterium tuberculosis. nih.gov

Subsequent research has focused on the activity of new rifamycin derivatives against multidrug-resistant (MDR) strains. For example, novel C3-substituted rifamycin SV analogues have been tested against rifampicin-resistant M. tuberculosis clinical isolates carrying specific mutations in the rpoB gene (e.g., S522L, S531L). ucl.ac.uk Some of these new derivatives showed significant activity against resistant strains where rifampicin itself is ineffective, highlighting their potential to overcome existing resistance mechanisms. ucl.ac.uk The activity of rifamycin derivatives is also evaluated against other pathogenic mycobacteria, such as the M. avium complex and the notoriously drug-resistant M. abscessus. nih.govoup.com Certain C25-modified derivatives have shown promising activity against M. abscessus, both in planktonic cultures and within human macrophages. oup.com

Table 2: In Vitro Antimicrobial Activity of Selected Rifamycin Derivatives

Compound/Derivative Class Target Pathogen Key In Vitro Findings References
Oximes of 3-formylrifamycin SV Mycobacterium tuberculosis, Staphylococcus, Streptococcus Demonstrated broad antibacterial activity. nih.gov
New KRM derivatives (e.g., KRM1648) M. tuberculosis, M. avium complex Showed 16 to 32 times lower MICs than rifampicin against M. tuberculosis. nih.gov
C3-(N-alkyl-aryl)-aminoalkyl analogues Rifampicin-resistant M. tuberculosis (S522L mutation) Derivatives showed activity with MIC90 values as low as 3 µM against a resistant strain. ucl.ac.uk
C25-modified derivative (5j) Mycobacterium abscessus Displayed improved activity over rifampicin and rifabutin (B1679326) against clinical isolates. oup.com

The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP). nih.govnih.gov Enzyme inhibition assays are critical for confirming this mechanism for new derivatives and quantifying their potency. These assays directly measure the ability of a compound to block the enzymatic activity of purified RNAP. The antibacterial effect of rifamycins stems from their strong binding to prokaryotic RNAP, which physically obstructs the path of the elongating RNA transcript, leading to a halt in RNA synthesis. nih.govresearchgate.net

For derivatives like the O-n-octyloxime of 3-formylrifamycin SV (a close analog to the heptyloxime), detailed enzymatic studies have been performed. nih.gov Research on this compound, known as AF/013, showed that it inhibits mammalian RNA polymerase II and nuclear poly(A) polymerase. nih.gov The inhibition was found to be competitive with respect to the nucleoside triphosphate substrates, suggesting that the derivative interferes with substrate binding to the enzyme. nih.gov This competitive inhibition mechanism appears to be a key aspect of its function, affecting the enzyme both before and after the formation of the enzyme-DNA complex. nih.gov Such assays are vital for elucidating the precise molecular interactions that lead to the antibiotic effect and for comparing the potency of new analogs. asm.org

The physicochemical properties of antibiotic molecules can significantly influence their biological activity, affecting factors like cell penetration and interaction with cellular membranes. A study specifically investigating the surface activity of a series of 3-formylrifamycin SV oximes with varying n-alkyl chain lengths (from C1 to C12) revealed interesting structure-activity relationships. nih.gov

These oxime derivatives were found to be surface-active agents. nih.gov The study classified them into two groups based on the length of the alkyl chain. Oximes with shorter chains (C1 to C3) exhibited surface activity primarily induced by the hydrophobic ansa chain of the parent rifamycin molecule. nih.gov In contrast, for oximes with longer alkyl chains (C4 to C12), the hydrophobic nature of the substituent chain itself dominated the surface activity. nih.gov This resulted in different molecular orientations at the surface and different critical micelle concentration (CMC) values. Notably, the oxime with a C8 alkyl chain (n-octyloxime) was identified as the most efficient surfactant in the series, a finding highly relevant to the C7 chain of 3-Formylrifamycin SV O-heptyloxime. nih.gov These surfactant properties may have biological implications for the inhibition of bacterial strains, potentially by facilitating interaction with or disruption of the bacterial cell envelope. nih.gov

Future Research Avenues for 3-Formylrifamycin SV O-heptyloxime and Related Analogs

The landscape of rifamycin research points toward several promising future directions, driven by the need to combat antibiotic resistance and improve therapeutic profiles.

Rational Drug Design and Synthesis: Building on molecular docking and in vitro screening data, future work will focus on the rational design of new analogs. This includes modifying the C3 side chain, as seen with the oximes, to enhance binding affinity to mutant RNAP enzymes found in resistant strains. ucl.ac.uk The synthesis of derivatives with novel scaffolds, such as the pyrimido-rifamycins, also represents a path to compounds with different activity profiles. researchgate.net

Exploiting Biosynthetic Machinery: The detailed understanding of the rifamycin biosynthetic gene cluster opens up avenues for combinatorial biosynthesis and genetic engineering of the producing organism, Amycolatopsis mediterranei. nih.govfrontiersin.org Future research will likely involve manipulating the PKS modules and tailoring enzymes to produce novel rifamycin cores that can serve as templates for semi-synthetic modifications. This could lead to analogs with improved activity against resistant pathogens. nih.gov

Investigation of Alternative Targets: While RNAP is the canonical target, in silico studies have suggested other potential targets like VapC2. nih.gov Future experimental validation of these alternative targets is a critical research avenue. Confirming that rifamycin derivatives can inhibit other essential bacterial processes could lead to the development of compounds that are less susceptible to target-based resistance.

By integrating computational methods with advanced synthetic chemistry, genetic engineering, and detailed mechanistic studies, future research on 3-Formylrifamycin SV O-heptyloxime and related analogs holds significant promise for the development of the next generation of rifamycin antibiotics.

Exploration of Novel Chemical Space for Enhanced Activity

The exploration of novel chemical spaces is a critical strategy for enhancing the therapeutic properties of established antibiotics. This involves the synthesis of new derivatives with modifications designed to improve potency, broaden the spectrum of activity, or alter physicochemical properties. In the case of rifamycin SV, the C-3 position of the naphthoquinone core has been a fertile ground for such exploration.

The precursor, 3-formylrifamycin SV, serves as a key intermediate for the synthesis of a wide array of derivatives. basicmedicalkey.com One such class of derivatives is the O-alkyloximes, created by reacting 3-formylrifamycin SV with various O-alkylhydroxylamines. A seminal study by Cricchio and colleagues in 1974 systematically synthesized a series of these oximes, including the O-heptyloxime derivative, and evaluated their antibacterial activity. nih.gov

These investigations into the structure-activity relationship (SAR) revealed that the length of the O-alkyl chain significantly influences the compound's efficacy. The research demonstrated that lipophilicity, conferred by the alkyl chain, plays a crucial role in antibacterial potency. A subsequent study by Pelizza et al. (1976) examined the surface activity of these O-alkyloximes and found that the length of the n-alkyl chain dictates how the molecule orients itself at a surface. nih.gov Specifically, the oxime with an eight-carbon chain (octyloxime) was identified as the most efficient surfactant in the series. nih.gov This property is biologically significant as it can affect the drug's interaction with and penetration of the bacterial cell envelope.

The table below summarizes the findings on how modifications at the C-3 position, specifically the creation of O-alkyloximes, have been used to explore new chemical space and enhance activity.

Derivative ClassKey ModificationImpact on Activity/PropertiesResearch Findings
3-Formylrifamycin SV O-alkyloximes Addition of O-alkyl oxime group at C-3Modulates lipophilicity and antibacterial potency. nih.govActivity is dependent on the length of the alkyl chain.
Influences surface activity. nih.govThe C8-chain oxime is the most efficient surfactant. nih.gov
The orientation of the molecule at surfaces differs between short (C1-C3) and long (C4-C12) alkyl chains. nih.gov

This table illustrates the targeted modifications made to the 3-formylrifamycin SV core and the resulting impact on its properties, based on available research.

Rational Design of Derivatives to Target Specific Resistance Mechanisms

The clinical utility of rifamycins is perpetually threatened by the emergence of bacterial resistance. The primary mechanism of resistance is mutations in the target enzyme, the β-subunit of RNA polymerase (RpoB). umich.eduresearchgate.net Another significant mechanism, particularly in certain mycobacteria, is the enzymatic inactivation of the antibiotic through ADP-ribosylation. Rational drug design aims to create derivatives that can overcome these specific resistance mechanisms.

Modifications at the C-3 position of the rifamycin core are pivotal in this effort. The introduction of bulky side chains can sterically hinder the binding of inactivating enzymes or create new contact points within the RpoB binding pocket that are unaffected by common resistance mutations. The synthesis of 3-Formylrifamycin SV O-heptyloxime and its analogs represents an early example of this type of rational design.

Research into the surface activity of these oximes has suggested biological implications for their ability to inhibit rifampicin-resistant bacterial strains. nih.gov The rationale is that altering the physicochemical properties, such as hydrophobicity and molecular shape, can help the new derivative evade the resistance mechanisms that affect the parent drug. For instance, a derivative with a different conformation or binding mode might still be able to inhibit a mutated RpoB enzyme that no longer effectively binds rifampicin. While direct testing of 3-Formylrifamycin SV O-heptyloxime against a comprehensive panel of resistant strains is not extensively documented in the retrieved literature, the principles underlying its design are aligned with modern strategies to combat resistance.

The table below outlines common resistance mechanisms and the corresponding rational design strategies involving the rifamycin scaffold.

Resistance MechanismDescriptionRational Design StrategyExample/Concept
Target Modification (RpoB mutation) Amino acid substitutions in the rifamycin binding site of the RNA polymerase β-subunit reduce drug binding affinity. umich.eduresearchgate.netIntroduce bulky or flexible side chains at the C-3 position to establish new, productive interactions within the mutated binding pocket.The O-heptyloxime side chain provides bulk and lipophilicity, potentially altering the binding interaction to overcome resistance mutations. nih.gov
Enzymatic Inactivation (ADP-ribosylation) An ADP-ribosyltransferase enzyme modifies the rifamycin molecule, rendering it inactive.Modify the rifamycin ansa-chain or the C-3 position to block the inactivating enzyme from recognizing or binding to the antibiotic.While not directly studied for the heptyloxime derivative, this is a key strategy in modern rifamycin design.

This table details the primary mechanisms of resistance to rifamycins and the design principles employed to create derivatives that can circumvent them.

Investigation of Metabolic Pathways Relevant to Drug Design

Understanding the metabolic fate of a drug candidate is fundamental to its development. For rifamycin derivatives, key metabolic pathways include deacetylation and interactions with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system. A crucial regulator of many of these enzymes is the Pregnane X Receptor (PXR), a nuclear receptor that acts as a sensor for foreign substances (xenobiotics).

Research has shown that rifamycins are metabolized, with a common pathway being the deacetylation at the C-25 position by hepatic enzymes. basicmedicalkey.com Furthermore, some derivatives can be hydrolyzed back to the 3-formylrifamycin SV intermediate. basicmedicalkey.com Significantly, 3-formylrifamycin SV itself is known to be a potent activator of PXR. The activation of PXR can lead to the induction of CYP3A4, a major enzyme responsible for the metabolism of a vast number of drugs.

This PXR-mediated induction is the basis for many of the drug-drug interactions observed with rifamycins like rifampicin. Therefore, when designing new derivatives based on the 3-formylrifamycin SV scaffold, such as the O-heptyloxime, it is crucial to consider how the structural modifications will affect PXR activation. A successful new derivative might be one that retains high antibacterial activity while minimizing its interaction with PXR, thereby reducing the potential for metabolic drug-drug interactions. The addition of the O-heptyloxime group alters the molecule's lipophilicity and shape, which could potentially modulate its affinity for the PXR ligand-binding pocket. Investigating this interaction is a key aspect of the preclinical development of such compounds.

Metabolic Process/InteractionDescriptionRelevance to Drug Design for 3-Formylrifamycin SV Derivatives
C-25 Deacetylation Enzymatic removal of the acetyl group from the C-25 position of the ansa bridge. basicmedicalkey.comThis is a known metabolic pathway for rifamycins that generates metabolites with potentially different activity and clearance rates.
Hydrolysis to Precursor Some derivatives can be chemically or enzymatically hydrolyzed back to 3-formylrifamycin SV. basicmedicalkey.comThis can influence the in vivo concentration of the active drug versus its precursor, which has its own biological activity profile.
PXR Activation The parent scaffold, 3-formylrifamycin SV, is a potent activator of PXR, which in turn induces drug-metabolizing enzymes like CYP3A4.Modifications like the O-heptyloxime chain must be evaluated for their impact on PXR activation to predict and potentially mitigate drug-drug interactions.

This table summarizes key metabolic considerations for rifamycin derivatives and their importance in the drug design process.

Q & A

Q. What are the key synthetic pathways for preparing 3-formylrifamycin SV O-heptyloxime, and how do reaction conditions influence yield and purity?

The synthesis typically begins with rifamycin SV, which undergoes oxidation at the C3 position using mild oxidants like lead tetraacetate or alkyl nitrites in solvents such as chloroform or carbon tetrachloride to yield 3-formylrifamycin SV . Subsequent oximation involves reacting the formyl group with heptyloxyamine under controlled pH and temperature to form the oxime derivative. Critical parameters include solvent polarity (to stabilize intermediates) and stoichiometric ratios of reagents to minimize side products like over-oxidized species or unreacted starting materials . Purification often employs column chromatography with gradient elution (e.g., chloroform/methanol) to isolate the target compound.

Q. How does the structural modification of 3-formylrifamycin SV to its O-heptyloxime derivative enhance biological activity?

The O-heptyloxime moiety introduces a hydrophobic alkyl chain, improving membrane permeability and enabling stronger interactions with bacterial targets such as the β-subunit of RNA polymerase (RNAP) . The oxime group also stabilizes the molecule against enzymatic degradation compared to the parent aldehyde. Comparative studies with shorter-chain oxime derivatives (e.g., O-methyl or O-propyl) show that longer alkyl chains (C7) enhance binding affinity to RNAP mutants associated with rifampicin resistance .

Q. What standardized assays are used to evaluate the antibacterial activity of 3-formylrifamycin SV O-heptyloxime against drug-resistant strains?

Minimum inhibitory concentration (MIC) assays against panels of Gram-positive bacteria (e.g., Mycobacterium tuberculosis, Staphylococcus aureus) are performed using broth microdilution methods per CLSI guidelines . For rifampicin-resistant strains, RNA polymerase inhibition is quantified via in vitro transcription assays with purified bacterial RNAP, measuring incorporation of radiolabeled UTP into RNA . Synergy studies with other antibiotics (e.g., isoniazid) use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) .

Advanced Research Questions

Q. How does 3-formylrifamycin SV O-heptyloxime overcome resistance mechanisms in bacterial RNA polymerase?

Rifampicin resistance often arises from mutations in the RNAP β-subunit (e.g., rpoB mutations S531L or H526Y). The heptyloxime side chain enables tighter binding to mutated RNAP through van der Waals interactions with hydrophobic regions near the active site, as demonstrated by molecular docking and X-ray crystallography of AcrB transporter complexes . Additionally, the oxime group forms a hydrogen bond with Asp441, a residue critical for stabilizing the rifamycin-RNAP complex .

Q. How can quantitative structure-activity relationship (QSAR) models optimize further derivatization of this compound?

QSAR studies utilize descriptors like logP (lipophilicity), polar surface area, and electronic parameters (e.g., Hammett constants) to correlate structural features with MIC values. For example, increasing alkyl chain length (C5–C8) in oxime derivatives improves activity against M. tuberculosis H37Rv (R² = 0.89) but reduces solubility, necessitating a balance between potency and bioavailability . Machine learning models trained on datasets from "click chemistry" derivatives (e.g., triazole-linked analogs) predict optimal substituents for enhanced target binding .

Q. How should researchers address contradictory data in antibacterial activity across different bacterial strains?

Discrepancies may arise from strain-specific efflux pump activity (e.g., AcrAB-TolC in E. coli) or variations in membrane composition. To resolve this:

  • Perform efflux pump inhibition assays using phenylalanine-arginine β-naphthylamide (PAβN) to isolate intrinsic RNAP inhibition effects .
  • Compare MICs in isogenic strains with/without acrB deletions .
  • Use fluorescent probes (e.g., ethidium bromide accumulation assays) to quantify membrane permeability .

Q. What strategies are effective for designing analogs via "click chemistry" to improve pharmacokinetic properties?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid diversification of the oxime moiety. For example:

  • Attach triazole-linked substituents to enhance water solubility while retaining RNAP binding .
  • Introduce heterocyclic groups (e.g., pyridine) to improve metabolic stability, as shown in in vitro liver microsome assays .
  • Optimize reaction conditions (e.g., solvent: DMF/H2O; temperature: 25°C) to achieve >90% yield .

Q. How does 3-formylrifamycin SV O-heptyloxime interact with multidrug resistance transporters like AcrB?

Cryo-EM and X-ray structures reveal that the compound binds to the distal access pocket of AcrB’s L protomer, inducing conformational changes that reduce efflux efficiency . Mutagenesis studies show that residues Phe664 and Phe666 are critical for binding; their substitution with alanine increases intracellular accumulation by 3-fold . Transport assays using nitrocefin (a β-lactam efflux substrate) confirm competitive inhibition of AcrB-mediated efflux .

Q. What is the compound’s impact on mitochondrial RNA polymerase, and how does this inform toxicity studies?

While 3-formylrifamycin SV O-heptyloxime inhibits bacterial RNAP, its O-n-octyloxime analog (AF/013) also suppresses mammalian mitochondrial RNA polymerase (mtRNAP) at IC50 = 2.5 μM, potentially causing hepatotoxicity . However, yeast and plant mtRNAPs are unaffected, suggesting species-specific binding differences . Researchers should assess mitochondrial toxicity in primary hepatocytes via ATP depletion assays and mtDNA quantification .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate findings using orthogonal assays (e.g., MICs vs. RNAP inhibition) and genetic knockout models .
  • Stability Testing : Monitor hydrolytic degradation in buffer systems (pH 1–9) via HPLC, as the oxime bond may cleave under acidic conditions .
  • Computational Modeling : Combine molecular dynamics simulations with free-energy perturbation (FEP) to predict binding affinities for novel analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.